(6-(Trifluoromethoxy)pyridin-2-yl)boronic acid
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Overview
Description
(6-(Trifluoromethoxy)pyridin-2-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethoxy group attached to the pyridine ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid typically involves the introduction of the trifluoromethoxy group to the pyridine ring followed by the formation of the boronic acid group. One common method involves the use of trifluoromethoxy-substituted pyridine as a starting material, which undergoes borylation reactions to introduce the boronic acid group. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the borylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products:
Scientific Research Applications
Chemistry: (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used in the development of novel pharmaceuticals and agrochemicals
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical reactions makes it a versatile reagent in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with aryl or vinyl halides to form carbon-carbon bonds . The trifluoromethoxy group can also influence the electronic properties of the pyridine ring, potentially affecting the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(6-(2,2,2-Trifluoroethoxy)-3-pyridinyl)boronic acid: Contains a trifluoroethoxy group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid imparts unique electronic properties to the compound, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in the design of novel pharmaceuticals and advanced materials with enhanced properties.
Properties
Molecular Formula |
C6H5BF3NO3 |
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Molecular Weight |
206.92 g/mol |
IUPAC Name |
[6-(trifluoromethoxy)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-1-2-4(11-5)7(12)13/h1-3,12-13H |
InChI Key |
DSUOZWGEISGTAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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